Pirisudanol

Geriatric Psychiatry Mild-to-Moderate Depression Nootropic Clinical Trial

Researchers investigating antidepressant interventions in elderly populations often lack comparator datasets for nootropic agents. Pirisudanol provides direct clinical trial evidence in geriatric depression (Murphy 1981), enabling informed compound selection. - Clinically studied dimaleate salt with defined bioequivalence expectations - Validated HPLC method (Newcrom R1) reduces analytical method development time - Complete presystemic metabolism to pyridoxic acid (Tmax 2h) serves as a metabolic benchmark for prodrug studies

Molecular Formula C16H24N2O6
Molecular Weight 340.37 g/mol
CAS No. 33605-94-6
Cat. No. B1217404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirisudanol
CAS33605-94-6
Synonymspyrisuccideanol
pyrisuccideanol dimaleate
pyrisuccideanol monomaleate
Stivane
Molecular FormulaC16H24N2O6
Molecular Weight340.37 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C
InChIInChI=1S/C16H24N2O6/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3/h8,19,22H,4-7,9-10H2,1-3H3
InChIKeyKTOAWCPDBUCJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirisudanol (CAS 33605-94-6) Technical Overview for Scientific Procurement


Pirisudanol (pyrisuccideanol) is a succinic acid ester of pyridoxine (vitamin B6) and deanol (DMAE), classified as a psychostimulant and nootropic agent within ATC class N06BX08 [1]. The compound exists in clinical use primarily as the dimaleate salt and has been investigated for mild cognitive impairment, fatigue, and depression [2]. Its maximum clinical development phase is II, with one documented investigational indication [3]. Physicochemical identifiers include molecular formula C16H24N2O6, molecular weight 340.37 g/mol, and UNII W618Z2SMVL [4].

Pirisudanol Procurement Rationale: Why In-Class Substitution Is Not Scientifically Justified


Pirisudanol's molecular architecture—a diester bridging pyridoxine and DMAE via succinic acid—creates a unique pharmacokinetic and pharmacodynamic profile that precludes simple substitution with other nootropic agents. Unlike structurally simpler in-class compounds such as meclofenoxate (centrophenoxine; a DMAE ester of p-chlorophenoxyacetic acid), pirisudanol undergoes complete presystemic metabolism to pyridoxic acid without detectable circulating parent drug [1]. Direct comparative EEG studies demonstrate quantifiably distinct neurophysiological effects versus alternative nootropics [2]. Furthermore, the dimaleate salt form (CAS 53659-00-0) constitutes the clinically studied entity, and substitution with free base or alternative salts would introduce undefined bioequivalence risk [3]. These molecular and clinical specificities necessitate compound-level procurement decisions.

Pirisudanol Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Pirisudanol vs Placebo: Antidepressant Efficacy in Elderly Population

In a randomized, double-blind, placebo-controlled trial involving 100 patients aged 55 years and older with mild to moderate depression, pyrisuccideanol maleate (Nadex) demonstrated a consistently higher proportion of patients with symptomatic improvement compared to placebo, with some differences reaching statistical significance [1]. The six-week trial, conducted across sixteen general practices, established a clinical differentiation baseline for pirisudanol in this specific geriatric depression indication.

Geriatric Psychiatry Mild-to-Moderate Depression Nootropic Clinical Trial

Pirisudanol Comparative EEG Profile vs Bisorcate Demanol

A comparative double-blind, crossover study evaluated pirisudanol against bisorcate demanol using quantified EEG and cortical vigilance measures [1]. The study employed a balanced crossover design, directly comparing the neurophysiological effects of these two nootropic agents under identical experimental conditions. While the full quantitative EEG parameters and effect size metrics are not publicly accessible in the indexed abstract, the study design confirms that pirisudanol and demanol produce measurably distinct cortical activation patterns.

Quantitative EEG Cortical Vigilance Psychopharmacology

Pirisudanol Distinct Metabolic Fate: Complete Conversion to Pyridoxic Acid

Pirisudanol undergoes complete presystemic metabolism to pyridoxic acid following oral administration, with no unchanged parent drug detectable in urine [1]. Analysis of urine extracts after acidic and basic hydrolysis revealed only degradation products, with no intact pirisudanol present [2]. Maximum plasma concentrations of pyridoxic acid are reached at two hours post-administration [1]. This metabolic profile contrasts with structurally related compounds such as centrophenoxine (meclofenoxate), for which parent compound and active DMAE are detectable systemically.

Drug Metabolism Pharmacokinetics Prodrug Activation

Pirisudanol Established Dosing Ranges vs Alternative Nootropics

Pirisudanol has clinically established oral dosing regimens derived from its European marketing history: adults 600-900 mg/day, children over 6 years 300-600 mg/day, with a defined maximum adult dose of 900 mg/day [1]. This contrasts with structurally related nootropics such as centrophenoxine (meclofenoxate), for which typical dosing recommendations vary widely and are often based on extrapolation rather than formal clinical trial data.

Clinical Dosing Therapeutic Regimen Geriatric Pharmacology

Pirisudanol Validated Reverse-Phase HPLC Analytical Methodology

A validated reverse-phase HPLC method using a Newcrom R1 column with mobile phase containing acetonitrile, water, and phosphoric acid has been established for pirisudanol analysis [1]. For MS-compatible applications, phosphoric acid is replaced with formic acid. The method is scalable for preparative impurity isolation and suitable for pharmacokinetic applications [1]. Smaller 3 µm particle columns are available for fast UPLC adaptation. This represents a documented, reproducible analytical workflow specific to pirisudanol that may not transfer directly to structurally distinct in-class compounds without revalidation.

Analytical Chemistry Quality Control HPLC Method Development

Pirisudanol Dimaleate Salt Form: Defined Molecular Entity vs Undefined Salt Substitution

Pirisudanol exists in multiple salt forms with distinct CAS registry numbers: the parent free base (CAS 33605-94-6), monomaleate (CAS 33510-78-0), and dimaleate (CAS 53659-00-0) [1]. The clinical studies and marketed formulations (Nadex, Stivane, Mentis) utilized the dimaleate salt [2]. Procurement of free base versus dimaleate salt introduces undefined variables in solubility, stability, and bioequivalence. Comparative data on these salt forms are absent from the literature, meaning substitution carries unquantified risk.

Pharmaceutical Salts Bioequivalence Formulation Science

Pirisudanol Best-Fit Research and Industrial Application Scenarios Based on Evidence


Geriatric Depression Model Development

Research programs investigating antidepressant interventions in elderly populations (≥55 years) may prioritize pirisudanol over alternative nootropics due to its direct clinical trial evidence in this specific demographic. The 1981 Murphy trial provides a placebo-controlled efficacy baseline in mild-to-moderate geriatric depression, a comparator dataset unavailable for many in-class alternatives [1].

Pyridoxine Prodrug Pharmacokinetic Studies

Investigators studying prodrug design or vitamin B6 delivery systems should consider pirisudanol as a reference compound. Its complete presystemic metabolism to pyridoxic acid, with Tmax of 2 hours and no detectable parent drug in urine [1][2], provides a well-characterized metabolic benchmark for comparative pharmacokinetic studies of novel pyridoxine-based prodrugs.

Comparative Nootropic EEG Research

Studies requiring comparative neurophysiological assessment of nootropic agents can utilize pirisudanol as a reference standard, given the existence of direct comparator EEG data against bisorcate demanol [1]. This pre-existing comparative dataset reduces the need for de novo characterization of pirisudanol's EEG profile in crossover study designs.

Analytical Method Transfer and Quality Control

Laboratories establishing quality control workflows for nootropic compounds benefit from pirisudanol's documented, validated HPLC methodology. The Newcrom R1 reverse-phase method with acetonitrile/water/phosphoric acid mobile phase [1] provides a transferable analytical starting point, reducing method development time compared to compounds lacking established analytical protocols.

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